Tetrandrine

Description

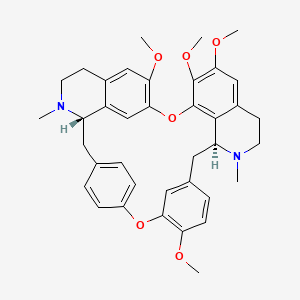

Structure

3D Structure

Properties

IUPAC Name |

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178062, DTXSID70881383 | |

| Record name | S,S-(+)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-34-3, 23495-89-8 | |

| Record name | Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tetrandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenophene 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrandrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Tetrandine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrandrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S,S-(+)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrandrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRANDRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRANDRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrandrine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated a wide range of pharmacological activities, including potent anti-cancer effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cells. It delves into its role in inducing apoptosis, cell cycle arrest, and autophagy, as well as its ability to reverse multidrug resistance and inhibit angiogenesis and metastasis. This document summarizes key quantitative data, details common experimental protocols for its study, and provides visual representations of the core signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, targeting several key cellular processes that are often dysregulated in cancer.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[1] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in this compound-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax, Bak, and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.[2]

-

Mitochondrial Dysfunction and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic proteins results in the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[2][5] this compound also activates caspase-8, the initiator caspase of the extrinsic pathway.[6] Both pathways converge on the activation of the executioner caspase, caspase-3.[2][5][6]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4][6]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S phase transition.[7][8][9][10][11][12] This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication.

The mechanisms underlying this compound-induced G1 arrest involve:

-

Downregulation of G1-S Specific Cyclin-Dependent Kinases (CDKs): this compound inhibits the activity of CDK2, CDK4, and CDK6, key enzymes that drive the progression through the G1 phase.[9] It can also induce the proteasome-dependent degradation of CDK4 and CDK6.[9]

-

Inhibition of Cyclins: The activity of CDKs is dependent on their association with cyclins. This compound has been shown to decrease the expression of cyclin D1 and cyclin E.[7][8][9]

-

Upregulation of CDK Inhibitors: this compound increases the expression of CDK inhibitors such as p21Cip1/Waf1 and p27Kip1.[8][10][12] These proteins bind to and inhibit the activity of CDK-cyclin complexes, thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and halting cell cycle progression.[12]

-

Induction of p53: In cancer cells with wild-type p53, this compound can increase the expression of p53, a tumor suppressor that can transcriptionally activate p21Cip1/Waf1 and induce G1 arrest.[9]

Modulation of Autophagy

The role of this compound in autophagy is complex and can be context-dependent. It has been reported to act as both an inducer and an inhibitor of autophagy.[3][13][14][15][16]

-

Induction of Autophagy: In some contexts, this compound induces autophagy, which can lead to autophagic cell death.[6][16] This can be mediated by the generation of reactive oxygen species (ROS) or through the inhibition of the PI3K/Akt/mTOR signaling pathway.[14] this compound can enhance the expression of Beclin-1 and the conversion of LC3-I to LC3-II, key markers of autophagosome formation.[6]

-

Inhibition of Autophagic Flux: Conversely, other studies have shown that this compound can act as a lysosomotropic agent, neutralizing the acidic environment of lysosomes and thereby blocking the fusion of autophagosomes with lysosomes. This inhibition of autophagic flux leads to the accumulation of autophagosomes and can trigger apoptosis due to energetic impairment.[15]

Reversal of Multidrug Resistance (MDR)

A significant aspect of this compound's anti-cancer potential is its ability to reverse multidrug resistance, a major obstacle in chemotherapy.[1][17] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells.[17]

This compound circumvents MDR through the following mechanisms:

-

Inhibition of P-glycoprotein (P-gp): this compound can directly compete with chemotherapeutic drugs for binding to P-gp, thereby inhibiting the efflux of these drugs and increasing their intracellular accumulation.[17]

-

Downregulation of ABC Transporter Expression: this compound has been shown to downregulate the expression of the ABCB1 transporter, further reducing the cell's capacity for drug efflux.[17]

Inhibition of Angiogenesis and Metastasis

This compound has demonstrated anti-angiogenic and anti-metastatic properties.[18][19] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.

This compound inhibits these processes by:

-

Suppressing Angiogenesis: It can inhibit the proliferation of endothelial cells and reduce the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).[18][19]

-

Inhibiting Migration and Invasion: this compound can suppress the migration and invasion of cancer cells by modulating the expression of molecules involved in cell adhesion and motility.

Targeting Cancer Stem Cells

Recent studies suggest that this compound can also target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, recurrence, and resistance to therapy.[5][20][21][22] this compound has been shown to inhibit the self-renewal capacity and induce apoptosis in glioma and laryngeal cancer stem-like cells.[21][22] In triple-negative breast cancer, it inhibits cancer stem cell characteristics and the epithelial-to-mesenchymal transition (EMT) via the SOD1/ROS signaling pathway.[20]

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are a result of its ability to modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This compound has been shown to inhibit this pathway at multiple levels.[4][23][24] By inhibiting Akt phosphorylation, this compound can prevent the activation of downstream targets like mTOR, which in turn leads to decreased protein synthesis and cell growth.[4][24] The inhibition of this pathway is also linked to this compound-induced apoptosis and autophagy.[24]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on the MAPK pathway can be cell-type specific. In some cancer cells, this compound-induced apoptosis is associated with the activation of the p38 MAPK and JNK signaling pathways.[12][25] In other contexts, it may inhibit the ERK pathway, which is often associated with cell survival.[26]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is observed in many cancers and contributes to chemoresistance. This compound has been reported to inhibit the NF-κB signaling pathway, which may contribute to its ability to sensitize cancer cells to chemotherapeutic agents.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers. This compound can suppress the Wnt/β-catenin pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the effects of this compound on cancer cell viability, cell cycle distribution, and apoptosis from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| SW620 | Colon Cancer | ~1 | CCK-8 | [27] |

| BGC-823 | Gastric Cancer | ~9.8 (6.1 µg/ml) at 24h | MTT | [5] |

| EOMA | Endothelioma | 20-80 (for 48h) | Proliferation Assay | [11] |

| HEL | Erythroleukemia | >20 | MTT | [6] |

| PC3 | Prostate Cancer | 7.00 ± 0.35 | MTT | [6] |

| WM9 | Melanoma | 3.65 ± 0.13 | MTT | [6] |

| K562 | Chronic Myelogenous Leukemia | 5.37 ± 0.17 | MTT | [6] |

| MDA-MB-231 | Breast Cancer | 3.82 ± 0.21 | MTT | [6] |

Table 2: Effect of this compound on Cell Cycle Distribution in EOMA Cells

| Treatment | % G0/G1 | % S | % G2/M | Reference |

| Control | 60.9 | 20.8 | 18.3 | [11] |

| 10 µM this compound | 63.7 | 19.0 | 17.3 | [11] |

| 20 µM this compound | 67.1 | 16.0 | 16.9 | [11] |

| 30 µM this compound | 62.7 | 16.2 | 21.1 | [11] |

| 40 µM this compound | 63.9 | 14.2 | 21.9 | [11] |

| 50 µM this compound | 67.5 | 13.9 | 18.6 | [11] |

Table 3: Effect of this compound on Apoptosis in BGC-823 Gastric Cancer Cells

| Treatment (24h) | % Apoptotic Cells | Reference |

| Control | 3.4 | [5] |

| 6 µg/ml this compound | 6.64 | [5] |

| 8 µg/ml this compound | 19.15 | [5] |

| 10 µg/ml this compound | 25.85 | [5] |

Table 4: Effect of this compound on Protein Expression in Cancer Cells

| Protein | Cancer Cell Line | Treatment | Change in Expression | Reference |

| Bax | BGC-823 | 6-10 µg/ml this compound (24h) | Dose-dependent increase | [2] |

| Bak | BGC-823 | 6-10 µg/ml this compound (24h) | Dose-dependent increase | [2] |

| Bad | BGC-823 | 6-10 µg/ml this compound (24h) | Dose-dependent increase | [2] |

| Bcl-2 | BGC-823 | 6-10 µg/ml this compound (24h) | Dose-dependent decrease | [2] |

| Bcl-xL | BGC-823 | 6-10 µg/ml this compound (24h) | Dose-dependent decrease | [2] |

| Cleaved Caspase-9 | SW872 | 10 µM this compound | Increase | [13] |

| Cleaved Caspase-3 | SW872 | 10 µM this compound | Increase | [13] |

| XIAP | SW872 | 10 µM this compound | Decrease | [13] |

| p-Akt | Pancreatic Cancer Cells | This compound | Decrease | [24] |

| p-mTOR | Pancreatic Cancer Cells | This compound | Decrease | [24] |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[8][23][25][28]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[23]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[23]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[23][25][28]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23] Shake the plate on an orbital shaker for 15 minutes.[23]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[23]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[7][9][14][17][18]

Protocol:

-

Cell Culture and Treatment: Culture 1 x 106 cells and treat with this compound for the desired duration.[7]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[7][17]

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7][17]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[14][17]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of PI-stained cells, allowing for the quantification of cells in each phase of the cell cycle.[21][29][30]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate for at least 2 hours at 4°C.[21][31]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[31]

-

RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing PI and RNase A (to prevent staining of RNA).[1][30]

-

Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[31][30]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Protein Expression Analysis (Western Blotting)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[10][20][32][33]

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[33]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[33]

-

SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[33]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[33]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[33]

In Vivo Antitumor Activity (Mouse Xenograft Model)

Principle: To evaluate the in vivo efficacy of this compound, human cancer cells are implanted into immunodeficient mice (e.g., nude or NOD-SCID mice). Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.[15][16][34][35][36]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of cancer cells in a suitable medium, often mixed with Matrigel to improve tumor take.

-

Tumor Implantation: Subcutaneously inject the cancer cells (e.g., 3 x 106 cells) into the flank of the immunodeficient mice.[16]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[15]

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[15]

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Signaling Pathway Activity Assay (Luciferase Reporter Assay)

Principle: Luciferase reporter assays are used to study the activity of specific signaling pathways. A plasmid containing the firefly luciferase gene under the control of a promoter with response elements for a particular transcription factor (e.g., NF-κB, AP-1) is transfected into cells. The activity of the signaling pathway is then determined by measuring the luminescence produced by the luciferase enzyme. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[19][22][26][37][38]

Protocol:

-

Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: Treat the transfected cells with this compound and/or a known activator of the signaling pathway.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.[19]

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and specific substrates for each enzyme.[19][22]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative activity of the signaling pathway.[19]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

Caption: General experimental workflow for investigating the anti-cancer effects of this compound.

Conclusion

This compound is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis and cell cycle arrest, modulate autophagy, reverse multidrug resistance, and inhibit angiogenesis and metastasis through the regulation of key signaling pathways highlights its potential as a chemotherapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and to develop this compound-based combination therapies for the treatment of various cancers. This guide provides a foundational understanding of its mechanisms and the experimental approaches to further explore its potential in oncology.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. This compound Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer BGC-823 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes | In Vivo [iv.iiarjournals.org]

- 4. Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and bioactivity investigation of this compound derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. bosterbio.com [bosterbio.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bosterbio.com [bosterbio.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. kumc.edu [kumc.edu]

- 19. benchchem.com [benchchem.com]

- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. assaygenie.com [assaygenie.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 30. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 32. Western Blot Protocol | Proteintech Group [ptglab.com]

- 33. benchchem.com [benchchem.com]

- 34. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 35. This compound induces apoptosis and growth suppression of colon cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

- 38. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

The Evolving Pharmacology of Tetrandrine and Its Derivatives: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Tetrandrine, a bis-benzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has a long history in traditional Chinese medicine for treating a variety of ailments, including silicosis, autoimmune disorders, and hypertension.[1] In recent years, scientific investigation has unveiled a broader spectrum of pharmacological activities, positioning this compound and its derivatives as promising candidates for modern drug development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and two of its key derivatives, fangchinoline (B191232) and cepharanthine. It delves into their mechanisms of action, presents quantitative data on their biological activities, details relevant experimental protocols, and visualizes key signaling pathways they modulate.

Mechanism of Action: A Multi-Targeted Approach

This compound and its derivatives exert their pharmacological effects through a complex and multi-targeted mechanism of action. While initially recognized as a calcium channel blocker, their activities extend to the modulation of key signaling pathways involved in inflammation, cell proliferation, and fibrosis.[2][3]

Calcium Channel Blockade

A primary and well-established mechanism of action for this compound is the inhibition of voltage-gated Ca2+ channels.[2][4] This action contributes to its cardiovascular effects, such as vasodilation and antihypertensive properties.[2] By blocking the influx of calcium into vascular smooth muscle cells, this compound promotes relaxation of blood vessels.[2]

Anti-Inflammatory and Immunomodulatory Effects

This compound and its derivatives exhibit potent anti-inflammatory properties by targeting key signaling pathways that orchestrate the inflammatory response.[5][6] A central target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][7] this compound has been shown to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[8] This leads to a reduction in the production of inflammatory cytokines such as TNF-α and various interleukins.[9]

Anti-Cancer Activity

The anti-cancer properties of this compound and its derivatives are attributed to their ability to induce apoptosis, autophagy, and cell cycle arrest, as well as to inhibit proliferation, migration, and invasion of cancer cells.[1][10] These effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway .[11][12] By inhibiting this pathway, these compounds can suppress tumor growth and survival.[11]

Anti-Fibrotic Properties

This compound has been clinically used for the treatment of silicosis, a form of pulmonary fibrosis.[13][14] Its anti-fibrotic effects are linked to its ability to inhibit the proliferation of fibroblasts and the production of extracellular matrix components.[15] This is achieved, in part, by modulating signaling pathways such as the TGF-β pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro cytotoxic activities and the pharmacokinetic and toxicological profiles of this compound and its derivatives.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| This compound | SUM-149 | Inflammatory Breast Cancer | 15.3 ± 4.1 | [13][16] |

| SUM-159 | Metaplastic Breast Cancer | 24.3 ± 2.1 | [13][16] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | >8 µg/ml | [17] | |

| MCF-7 | ER-Positive Breast Cancer | >8 µg/ml | [17] | |

| Fangchinoline | HET-1A | Normal Esophageal Epithelial | 8.93 | [5] |

| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [5] | |

| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [5] | |

| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [5] | |

| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [5] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | [12] | |

| OVCAR-3 | Ovarian Cancer | 9.66 | [18] | |

| MDAH 2774 | Ovarian Cancer | 8.71 | [18] | |

| DLD-1 | Colon Adenocarcinoma | 4.53 | ||

| LoVo | Colon Adenocarcinoma | 5.17 | ||

| Cepharanthine | HT1376 | Bladder Cancer | 11.18 | |

| 5637 | Bladder Cancer | 11.58 | ||

| H1688 | Small Cell Lung Cancer | 0.8 | [2] | |

| H446 | Small Cell Lung Cancer | 1.1 | [2] | |

| H146 | Small Cell Lung Cancer | 1.5 | [2] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7-fold lower than MCF-7 | [17] | |

| MCF-7 | ER-Positive Breast Cancer | - | [17] |

Table 2: Pharmacokinetic and Toxicological Profile

| Compound | Parameter | Value | Species | Route | Reference(s) |

| This compound | LD50 | 444.67 ± 35.76 mg/kg | Mouse | IV | |

| T1/2 | 2.567 h | In silico | - | ||

| Bioavailability | Moderate (in dogs) | Dog | Oral | [17] | |

| Fangchinoline | Acute Toxicity | Harmful if swallowed (GHS Category 4) | - | Oral | |

| Cepharanthine | T1/2 | 31.8 - 36.9 h (single dose) | Human | IV | [15] |

| 62.0 ± 2.8 h (multiple doses) | Human | IV | [15] | ||

| Bioavailability | 0.06 - 0.09 | Human | Oral | [15] | |

| CC50 (MRC-5 cells) | 10.54 µM | Human | In vitro |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of pharmacological studies on this compound and its derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]

-

Drug Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[14]

-

MTT Addition: After incubation, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[14]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[14]

Western Blot for Protein Expression (NF-κB Pathway)

This technique is used to detect specific proteins in a sample and is crucial for analyzing signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Pre-treat cells with the test compound for 2 hours, followed by stimulation with an inflammatory agent (e.g., LPS) for 30 minutes. Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, IκBα) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Harvesting: After drug treatment, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6][13]

Conclusion and Future Directions

This compound and its derivatives, fangchinoline and cepharanthine, represent a class of natural products with significant therapeutic potential across a range of diseases, including cancer, inflammatory disorders, and fibrosis. Their multi-targeted mechanism of action, particularly their ability to modulate key signaling pathways like NF-κB and PI3K/Akt/mTOR, makes them attractive candidates for further drug development. However, challenges related to their bioavailability and potential toxicity need to be addressed. Future research should focus on the development of novel drug delivery systems and the synthesis of new derivatives with improved pharmacokinetic profiles and enhanced therapeutic indices. The detailed pharmacological data and experimental protocols provided in this guide aim to support and accelerate these research endeavors.

References

- 1. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. Fangchinoline Induces Apoptosis, Autophagy and Energetic Impairment in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (+)-FANGCHINOLINE - Safety Data Sheet [chemicalbook.com]

- 8. Fangchinoline accumulates autophagosomes by inhibiting autophagic degradation and promoting TFEB nuclear translocation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Anti-inflammatory effects of fangchinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fangchinoline | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetrandrine as a Calcium Channel Blocker in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine. Modern pharmacological research has identified it as a potent blocker of voltage-gated calcium channels (VGCCs) in various cell types, including neuronal cells.[1] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound's action as a calcium channel blocker in the context of neuroscience research and drug development. Its neuroprotective effects are attributed to its ability to modulate intracellular calcium homeostasis, which is often dysregulated in neurological disorders.[2][3][4]

Core Mechanism of Action in Neuronal Cells

This compound's primary mechanism of action in neurons is the blockade of voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium.[5] This action is crucial as aberrant calcium signaling is a key factor in excitotoxicity and neuronal cell death.[2] this compound has been shown to interact with multiple types of VGCCs, exhibiting a broad spectrum of activity.[6]

Interaction with L-Type Calcium Channels

Electrophysiological and radioligand binding studies have demonstrated that this compound is a potent blocker of L-type calcium channels.[1] Its binding site is suggested to be located at the benzothiazepine (B8601423) receptor on the α1-subunit of the channel.[1] This blockade has been observed in various excitable cells, including neuroblastoma cells.[1] The inhibition of L-type calcium channels by this compound is thought to contribute significantly to its neuroprotective effects, particularly in scenarios of calcium overload-induced necrosis.[4]

Interaction with T-Type Calcium Channels

In addition to L-type channels, this compound also blocks T-type calcium channels.[1][7] This inhibition has been demonstrated in ventricular cells and is likely to occur in neuronal cells expressing these channels.[6] T-type calcium channels are involved in regulating neuronal excitability and their blockade by this compound may contribute to its overall effect on neuronal function.

Effects on Other Calcium Channels and Intracellular Calcium

Evidence suggests that this compound can also affect other calcium currents. For instance, it has been shown to block the "calcium plateau current" at mouse motor nerve endings, which is involved in neurotransmitter release, while leaving the "fast calcium current" unaffected.[8] Furthermore, this compound can interfere with intracellular calcium signaling by inhibiting bradykinin-induced elevation of intracellular calcium, which is mediated by the inositol (B14025) trisphosphate (IP3) second messenger system.[5]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound as a calcium channel blocker in various neuronal and excitable cell types.

| Parameter | Cell Type | Calcium Channel Type | Value | Reference |

| Kd | Cultured foetal mouse spinal cord neurones | HVA and LVA calcium currents | 8 µM | [9] |

| IC50 | Hep-2 (laryngeal carcinoma cells) | Intracellular Ca2+ concentration | 13.28 µg/mL | [10] |

| IC50 | SUM-149 (inflammatory breast cancer cells) | Proliferation | 15.3 ± 4.1 µM | [11] |

| IC50 | SUM-159 (metaplastic breast cancer cells) | Proliferation | 24.3 ± 2.1 µM | [11] |

| IC50 | SUM-149 mammospheres | Mammosphere formation | ~1 µM | [11] |

| IC50 | SUM-159 mammospheres | Mammosphere formation | ~2 µM | [11] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on voltage-gated calcium currents in cultured neurons.

a. Cell Preparation:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

-

Ensure cells are healthy and at an appropriate density for recording.

b. Recording Solutions:

-

External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).

c. Recording Procedure:

-

Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a target neuron with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium currents.

-

Record baseline calcium currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record calcium currents in the presence of this compound.

-

Analyze the data to determine the percentage of current inhibition and construct dose-response curves to calculate the IC50 value.

Fura-2 AM Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration in response to stimuli and the effect of this compound on these changes.

a. Cell Preparation and Dye Loading:

-

Culture neurons on glass-bottom dishes or coverslips.

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).

-

Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 2-5 µM.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells.

b. Imaging Procedure:

-

Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm.

-

Record the baseline 340/380 ratio.

-

Apply a depolarizing stimulus (e.g., high KCl solution) or a receptor agonist to induce calcium influx.

-

Record the change in the 340/380 ratio, which corresponds to the change in intracellular calcium concentration.

-

Wash out the stimulus and allow the cells to return to baseline.

-

Pre-incubate the cells with the desired concentration of this compound for a specified period.

-

Re-apply the stimulus in the presence of this compound and record the change in the 340/380 ratio.

-

Analyze the data to quantify the inhibitory effect of this compound on the stimulus-induced calcium increase.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The blockade of calcium influx by this compound initiates a cascade of downstream signaling events that contribute to its neuroprotective and anti-inflammatory effects.

Caption: this compound's neuroprotective mechanism.

This diagram illustrates how this compound blocks voltage-gated calcium channels, leading to a decrease in intracellular calcium influx. This primary action results in the inhibition of downstream pro-inflammatory and apoptotic signaling pathways, such as TNF-α production and the IRE1α/JNK/CHOP pathway, ultimately leading to neuroprotection.[12][13][14] this compound also modulates other pathways like SIRT3/AMPK/mTOR which contributes to its protective effects.[15]

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing this compound as a calcium channel blocker in neuronal cells.

References

- 1. This compound: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Protective effect of this compound on neuronal injury in cultured cortical neurons of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates ischemia/reperfusion‑induced neuronal damage in the subacute phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound selectively protects against amyloid-beta protein - but not against MPTP-induced cytotoxicity in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound blocks voltage-dependent calcium entry and inhibits the bradykinin-induced elevation of intracellular calcium in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition by this compound of calcium currents at mouse motor nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound effects on calcium currents in cultured neurones of foetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits the Intracellular Calcium Ion Level and Upregulates the Expression of Brg1 and AHNAK in Hep-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound alleviates inflammation and neuron apoptosis in experimental traumatic brain injury by regulating the IRE1α/JNK/CHOP signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of this compound on calcium-dependent tumour necrosis factor-alpha production in glia-neurone mixed cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound alleviates inflammation and neuron apoptosis in experimental traumatic brain injury by regulating the IRE1α/JNK/CHOP signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound mediates autophagy via sirtuin 3/adenosine 5-monophosphate-activated protein kinase/mammalian target of rapamycin signal pathway to attenuate early brain injury after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

A-1 Technical Guide: The Neuroprotective Effects of Tetrandrine

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice.

Executive Summary

Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated significant neuroprotective potential across a range of preclinical models of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and anti-excitotoxic properties, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases and acute brain injury. This guide synthesizes the current understanding of this compound's neuroprotective effects, detailing its impact on key signaling pathways, summarizing quantitative outcomes from pivotal studies, and providing an overview of relevant experimental protocols.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through several interconnected mechanisms. It is a highly lipid-soluble molecule with a low molecular weight, which may allow it to cross the blood-brain barrier.[1] Some studies suggest it can also modulate the permeability of the blood-brain barrier by inhibiting P-glycoprotein, a key efflux pump.[2][3]

Anti-Inflammatory Activity

Neuroinflammation, often characterized by the over-activation of microglia, is a key pathological feature of many neurological diseases.[4] this compound has been shown to potently suppress microglial activation.[4][5] It achieves this by inhibiting the production and release of pro-inflammatory mediators such as nitric oxide (NO), superoxide (B77818) anions (O2-), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][6][7] This anti-inflammatory action is largely attributed to its ability to modulate key signaling pathways, most notably the NF-κB pathway.[4][5][6]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to significant neuronal damage. This compound functions as an effective antioxidant.[8] In models of cerebral ischemia-reperfusion injury, this compound treatment has been shown to decrease levels of oxidative stress markers like NO and malondialdehyde (MDA).[8][9] Concurrently, it enhances the activity of endogenous antioxidant enzymes, including glutathione (B108866) (GSH) and glutathione peroxidase (GSH-PX), thereby bolstering the cellular defense against oxidative damage.[8][9]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative conditions. This compound has demonstrated the ability to inhibit neuronal apoptosis in various injury models, including traumatic brain injury and ischemic stroke.[8][10][11] A key mechanism is the regulation of the Bcl-2 family of proteins. This compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thus shifting the balance towards cell survival.[12] It also reduces the cleavage and activation of executioner caspases, such as Caspase-3 and Caspase-12.[10]

Calcium Channel Modulation

Disrupted calcium homeostasis is a central event in excitotoxicity and neuronal cell death.[13] this compound is recognized as a non-selective calcium channel blocker, capable of inhibiting both L-type and T-type voltage-dependent calcium channels.[14][15][16][17] By blocking the excessive influx of Ca2+ into neurons, this compound can prevent the downstream cascade of neurotoxic events, including the activation of degradative enzymes and the generation of ROS.[13][18] This action is particularly relevant in conditions like ischemic stroke where massive calcium overload is a primary driver of neuronal injury.[19]

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective actions are mediated through its influence on several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In activated microglia, lipopolysaccharide (LPS) or other stimuli trigger a cascade that leads to the phosphorylation of IKK and the subsequent phosphorylation and degradation of IκB. This frees the p65 subunit of NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. This compound intervenes by inhibiting the phosphorylation of both IKK and the p65 subunit, thereby preventing NF-κB's nuclear translocation and subsequent gene expression.[6] This effectively dampens the neuroinflammatory response.[4][5][6]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are also involved in regulating the production of pro-inflammatory cytokines.[6] In activated microglia, the ERK 1/2 pathway is upregulated. Studies have shown that this compound can suppress the phosphorylation of ERK 1/2, contributing to its ability to decrease the production of IL-1β and TNF-α.[6][7]

IRE1α/JNK/CHOP Apoptosis Pathway

In the context of traumatic brain injury (TBI), endoplasmic reticulum (ER) stress can trigger apoptosis via the IRE1α/JNK/CHOP pathway. This compound has been shown to alleviate inflammation and neuron apoptosis by regulating this pathway.[10] It downregulates the expression of key markers of ER stress and apoptosis including IRE1α, phosphorylated JNK (p-JNK), and CHOP, ultimately leading to reduced cleavage of Caspase-3 and Caspase-12.[10]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been quantified in various experimental models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Effects of this compound

| Model System | Insult | This compound Conc. | Parameter Measured | Result | Reference |

| BV2 Microglia | LPS | 0.1, 0.5, 1 µM | IL-1β & TNF-α Levels | Significant, dose-dependent inhibition | [6][7][20] |

| BV2 Microglia | LPS | 0.1, 0.5, 1 µM | p-ERK 1/2 Expression | Suppressed by TET | [6][20] |

| BV2 Microglia | Aβ (1-42) | N/A | iNOS, COX-2 Expression | Inhibited by TET pre-treatment | [21] |

| PC12-derived neurons | Conditioned medium from Aβ-stimulated BV2 cells | N/A | Cell Viability | Attenuated impairment | [21] |

| Rat Cortical Neurons | Glutamate, BOAA, BMAA | 10⁻⁷ - 10⁻⁶ mol/L | LDH Release | Substantially attenuated | [18] |

| SK-N-SH Neuroblastoma | Amyloid-beta (20 µM) | 0.1, 0.5, 1 µM | Cell Death | Prevented in a concentration-dependent manner | [13] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Insult/Disease | This compound Dosage | Parameter Measured | Result | Reference |

| MCAO Mice | Ischemia/Reperfusion | N/A | Neurological Deficits | Mitigated (P < 0.05) | [22] |

| MCAO Mice | Ischemia/Reperfusion | N/A | Infarct Size | Decreased (P < 0.01) | [22] |

| MCAO Mice | Ischemia/Reperfusion | N/A | Brain Edema | Decreased (P < 0.05) | [22] |

| MCAO Rats | Ischemia/Reperfusion | 30 mg/kg/day (i.p.) | Serum NO & MDA | Significantly decreased | [8][9] |

| MCAO Rats | Ischemia/Reperfusion | 30 mg/kg/day (i.p.) | GSH & GSH-PX Activity | Significantly increased | [8][9] |

| TBI Mice | Traumatic Brain Injury | N/A | Cerebral Water Content | Decreased | [10] |

| TBI Mice | Traumatic Brain Injury | N/A | Garcia Neural Score | Improved | [10] |

| 5XFAD Mice | Alzheimer's Disease | 10, 20, 40 mg/kg (i.p.) | Cognitive Ability | Dose-dependent improvement | [21] |

| 5XFAD Mice | Alzheimer's Disease | 10, 20, 40 mg/kg (i.p.) | Amyloid Plaque Load | Reduced | [21] |

| Aβ (1-42) infused Rats | Alzheimer's Disease | N/A | IL-1β & TNF-α Expression | Significantly reduced | [23] |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in this compound research.

In Vitro Microglial Activation Assay

This protocol is designed to assess the anti-inflammatory effect of this compound on microglia.

Methodology:

-

Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into plates at a desired density.

-

Treatment: Cells are pre-treated with this compound at various concentrations for a specified time (e.g., 2 hours) before being stimulated with an inflammatory agent like LPS.[6][20]

-

Analysis of Inflammatory Mediators: After incubation (e.g., 24 hours), the culture supernatant is collected. The concentrations of secreted cytokines like TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][20]

-

Signaling Pathway Analysis (Western Blot): Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phospho-p65, phospho-IKK, phospho-ERK).[6][20] A secondary antibody conjugated to HRP is used for detection via chemiluminescence.[24]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human ischemic stroke.

Methodology:

-

Animal Preparation: Mice or rats are anesthetized. The common carotid artery, external carotid artery, and internal carotid artery are surgically exposed.

-

Occlusion: A nylon monofilament suture is inserted into the internal carotid artery to block the origin of the middle cerebral artery. The occlusion is typically maintained for a period of 60 to 120 minutes.[22]

-

Reperfusion: The suture is withdrawn to allow blood flow to resume (reperfusion).

-

This compound Administration: this compound (e.g., 30 mg/kg) or a vehicle (e.g., normal saline) is administered, often intraperitoneally, at specific time points, such as immediately and 2 hours after MCAO.[9][22]

-

Neurological Assessment: At a designated time post-MCAO (e.g., 24 hours or 7 days), neurological deficits are evaluated using scoring systems (e.g., modified neurological severity score).[9][22]

-

Infarct Volume and Edema Measurement: Brains are harvested, sectioned, and stained (e.g., with TTC staining) to quantify the infarct volume. Brain water content is measured to assess edema.[22]

-

Biochemical Analysis: Brain tissue from the ischemic region is homogenized to measure markers of oxidative stress (MDA, NO) and antioxidant enzyme activity (GSH, GSH-PX).[8][9]

Conclusion and Future Directions

This compound demonstrates robust neuroprotective properties in a variety of preclinical models, primarily through its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. Its ability to modulate multiple critical signaling pathways, including NF-κB and MAPK, underscores its potential as a therapeutic agent for complex neurological disorders.

For drug development professionals, this compound represents a promising scaffold. Future research should focus on:

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Rigorous studies to quantify brain tissue concentration and optimize delivery across the BBB.

-

Target Specificity: Elucidating the precise molecular binding sites and off-target effects to refine its therapeutic window.

-

Chronic Disease Models: Evaluating its long-term efficacy and safety in chronic neurodegenerative models, such as those for Parkinson's and Alzheimer's disease.[25][26]

-

Clinical Trials: Given its established use in China for other indications, well-designed clinical trials are a critical next step to translate these promising preclinical findings into tangible benefits for patients with neurological diseases.[8][27]

References

- 1. The Potential of this compound against Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Borneol and this compound Modulate the Blood–Brain Barrier and Blood–Tumor Barrier to Improve the Therapeutic Efficacy of 5-Fluorouracil in Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Human Brain Glioblastoma GBM 8401/luc2 Cell-Xenografted Subcutaneous Tumors in Nude Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. This compound Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]

- 7. This compound suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-κB and ERK signaling pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound attenuates ischemia/reperfusion-induced neuronal damage in the subacute phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound alleviates inflammation and neuron apoptosis in experimental traumatic brain injury by regulating the IRE1α/JNK/CHOP signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates ischemia/reperfusion-induced neuronal damage in the subacute phase - ProQuest [proquest.com]

- 12. Protective effects of this compound on brain cells in phenobarbital-dependent and -withdrawn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound selectively protects against amyloid-beta protein - but not against MPTP-induced cytotoxicity in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Protective effect of this compound on neuronal injury in cultured cortical neurons of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Potential of this compound as a Protective Agent for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound ameliorated Alzheimer's disease through suppressing microglial inflammatory activation and neurotoxicity in the 5XFAD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound attenuated cerebral ischemia/reperfusion injury and induced differential proteomic changes in a MCAO mice model using 2-D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound attenuates spatial memory impairment and hippocampal neuroinflammation via inhibiting NF-κB activation in a rat model of Alzheimer's disease induced by amyloid-β(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound alleviates inflammation and neuron apoptosis in experimental traumatic brain injury by regulating the IRE1α/JNK/CHOP signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Neuroprotective Effect of Isothis compound on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A tale on animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Insights on exploring the therapeutic potential and structural modification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Tetrandrine: A Technical Guide to Reversing Multidrug Resistance in Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has emerged as a promising agent to counteract MDR. This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and key signaling pathways involved in this compound-mediated reversal of MDR in tumors.

Core Mechanisms of Action

This compound reverses MDR through a multi-pronged approach, primarily targeting the function and expression of ABC transporters, while also inducing apoptosis and modulating key signaling pathways within cancer cells.

Inhibition of P-glycoprotein (P-gp/ABCB1)

The most well-documented mechanism of this compound's MDR reversal activity is its direct interaction with P-glycoprotein.[1] this compound acts as a potent, non-competitive inhibitor of P-gp.[2] Molecular docking studies and experimental evidence suggest that this compound binds to the transmembrane domains of P-gp, allosterically inhibiting its ATPase activity and substrate-binding capabilities.[3] This inhibition leads to a significant increase in the intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, such as doxorubicin, paclitaxel (B517696), and vincristine.[1][3][4]

Downregulation of ABC Transporter Expression

Beyond functional inhibition, this compound has been shown to downregulate the expression of P-gp at the protein level.[3] Interestingly, this effect often occurs without a corresponding decrease in MDR1 mRNA levels, suggesting a post-transcriptional or translational regulatory mechanism.[3] In some cancer cell lines, this compound has also been found to downregulate the expression of other ABC transporters, including Multidrug Resistance-Associated Protein 1 (MRP1).[5][6]

Induction of Apoptosis and Cell Cycle Arrest

This compound can induce apoptosis in multidrug-resistant cancer cells, often synergistically with conventional chemotherapeutics.[7] This pro-apoptotic effect is mediated through various pathways, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.[8] Furthermore, this compound has been reported to induce cell cycle arrest, further contributing to its anti-tumor activity.[3]

Modulation of Signaling Pathways

This compound's influence extends to critical intracellular signaling pathways that contribute to drug resistance and cell survival. Notably, it has been shown to inhibit the NF-κB signaling pathway, which is known to regulate the expression of P-gp and other survival genes.[9][10] Additionally, this compound can modulate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[7] In the context of the tumor microenvironment, this compound can also inhibit the IL-6/STAT3 signaling pathway, which is implicated in bone marrow mesenchymal stem cell-mediated drug resistance in leukemia.[11]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies, demonstrating the potent MDR reversal activity of this compound across different cancer cell lines and in combination with various chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW620 | Colon Carcinoma | ~5 | [3] |

| SW620/Ad300 | Doxorubicin-resistant Colon Carcinoma | ~5 | [3] |

| KB-3-1 | Epidermoid Carcinoma | ~5 | [3] |

| KB-C2 | Colchicine-resistant Epidermoid Carcinoma | ~5 | [3] |

| HEK293/pcDNA3.1 | Embryonic Kidney | >10 | [3] |

| HEK293/ABCB1 | P-gp transfected Embryonic Kidney | >10 | [3] |

| K562 | Chronic Myelogenous Leukemia | Not specified | [12] |

| K562/ADM | Doxorubicin-resistant CML | Not specified | [12] |

| MCF-7 | Breast Adenocarcinoma | Not specified | [13] |

| MCF-7/adr | Doxorubicin-resistant Breast Adenocarcinoma | Not specified | [13] |

Table 2: Reversal of Multidrug Resistance by this compound

| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | Reversal Fold | Reference |

| SW620/Ad300 | Doxorubicin | 1 | 11.5 | [3] |

| SW620/Ad300 | Doxorubicin | 3 | 25.4 | [3] |

| KB-C2 | Paclitaxel | 1 | 10.8 | [3] |

| KB-C2 | Paclitaxel | 3 | 24.5 | [3] |

| KBv200 | Vincristine | 0.625 | 7.6 | [1] |

| KBv200 | Vincristine | 2.5 | Almost complete | [1] |

| MCF-7/adr | Doxorubicin | 2.5 | 20.4 | [13] |

| KBv200 | Paclitaxel | 2.5 | ~10 | [4] |

| KBv200 | Docetaxel | 2.5 | ~10 | [4] |

| Hep-2/v | Vincristine | 2.52 µg/mL | 2.22 | [14] |

| MCF-7/TAM | Tamoxifen (B1202) | 0.625 µg/mL | 2.0 | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the MDR reversal effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxicity of this compound and its effect on the sensitivity of cancer cells to chemotherapeutic agents.

-

Protocol:

-

Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound alone, chemotherapeutic agent alone, or a combination of both for a specified period (e.g., 48-72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.[3][13][15]

-

Drug Accumulation and Efflux Assays (Flow Cytometry)

-

Objective: To measure the effect of this compound on the intracellular accumulation and efflux of fluorescent P-gp substrates (e.g., Rhodamine 123, doxorubicin).

-

Protocol for Accumulation:

-